Azetidine-2,4-dicarboxylic acid
CAS No.: 127310-57-0
Cat. No.: VC21201824
Molecular Formula: C5H7NO4
Molecular Weight: 145.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 127310-57-0 |
---|---|
Molecular Formula | C5H7NO4 |
Molecular Weight | 145.11 g/mol |
IUPAC Name | (2R,4R)-azetidine-2,4-dicarboxylic acid |
Standard InChI | InChI=1S/C5H7NO4/c7-4(8)2-1-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3-/m1/s1 |
Standard InChI Key | JMVIGOFRIJJUAW-PWNYCUMCSA-N |
Isomeric SMILES | C1[C@@H](N[C@H]1C(=O)O)C(=O)O |
SMILES | C1C(NC1C(=O)O)C(=O)O |
Canonical SMILES | C1C(NC1C(=O)O)C(=O)O |
Introduction
Chemical Structure and Properties
Azetidine-2,4-dicarboxylic acid belongs to the family of azetidines, which are four-membered saturated heterocycles containing nitrogen. The compound's structural formula is C₅H₇NO₄, with a molecular weight of 145.114 g/mol . The four-membered ring creates a strained structure that contributes to its unique reactivity patterns and biological properties.
Physical Properties
The compound typically appears as a colorless crystalline solid, though it may have a slightly yellowish tint depending on its purity . Its physical properties are influenced by the presence of two carboxylic acid groups, which impact its solubility characteristics and hydrogen-bonding capabilities.
Chemical Characteristics
The dual carboxylic acid functionalities in azetidine-2,4-dicarboxylic acid contribute to its increased acidity and ability to form specific interactions through hydrogen bonding . These properties are crucial for its biological activities and applications in organic synthesis. The compound's four-membered ring introduces ring strain, making it more reactive than larger nitrogen-containing heterocycles.
Structural Data
The following table summarizes key physical and chemical properties of azetidine-2,4-dicarboxylic acid:
Property | Value |
---|---|
Molecular Formula | C₅H₇NO₄ |
Molecular Weight | 145.114 g/mol |
CAS Number (trans) | 121050-03-1 |
InChI Key (trans) | JMVIGOFRIJJUAW-PWNYCUMCSA-N |
Physical Appearance | Colorless to yellowish crystalline solid |
Structure | Four-membered azetidine ring with carboxylic acid groups at positions 2 and 4 |
Stereochemistry and Isomers
Azetidine-2,4-dicarboxylic acid exhibits stereoisomerism due to the presence of two stereogenic centers at the 2 and 4 positions of the azetidine ring.
Cis and Trans Isomers
The compound exists in both cis and trans configurations, with distinct biological and chemical properties. The trans isomer has the two carboxylic acid groups on opposite sides of the azetidine ring plane, while the cis isomer has them on the same side . These stereochemical differences significantly impact the compound's biological activities and receptor interactions.
Optically Active Forms
Research has demonstrated the synthesis of optically active azetidine-2,4-dicarboxylic acid using chiral auxiliaries. For example, (S)-1-phenylethylamine has been used as both a chiral auxiliary and a nitrogen atom donor in the synthesis of enantiomeric pairs of this compound . The absolute configuration of these optically active forms has been assigned based on X-ray crystallography data combined with the known absolute configuration of the (S)-1-phenylethylamine moiety .
Synthesis Methods
Several approaches have been developed for the synthesis of azetidine-2,4-dicarboxylic acid, including both racemic and stereoselective methods.
Chiral Auxiliary Approach
Biological Activity
Azetidine-2,4-dicarboxylic acid demonstrates significant biological activities, particularly in the central nervous system, where it interacts with glutamate receptors.
Activity at Glutamate Receptors
The cis and trans isomers of azetidine-2,4-dicarboxylic acid show different activities at glutamate receptors. The cis isomer has been found to be particularly potent in potentiating glutamate, aspartate, or N-methyl-D-aspartate (NMDA) stimulated calcium uptake at NMDA receptors . The compound exhibits a dual mechanism of action, functioning as a glutamate-like agonist at higher concentrations and as a positive modulator at concentrations below 50 μM .
Structure-Activity Relationships
Studies on azetidine-2,4-dicarboxylic acid and its derivatives have provided valuable insights into structure-activity relationships for glutamate receptor interactions.
Influence of Stereochemistry
The stereochemical configuration significantly impacts biological activity, with the cis and trans isomers showing different potencies and mechanisms at glutamate receptors . This stereochemical dependence highlights the importance of three-dimensional structure in receptor recognition and binding.
Derivatives and Analogs
A variety of derivatives of azetidine-2,4-dicarboxylic acid have been synthesized and examined for their ability to stimulate calcium uptake in cultures of cerebellar granule cells . Among these, the cis-azetidine-2,4-dicarboxylic acid was identified as the most potent agent for potentiating glutamate-stimulated calcium uptake at NMDA receptors . These structure-activity studies provide direction for developing more selective and potent compounds targeting specific glutamate receptor subtypes.
Applications in Research and Development
Azetidine-2,4-dicarboxylic acid serves as a valuable tool in various research areas, from fundamental neuroscience to materials science.
Neuropharmacological Research
The compound's activity at glutamate receptors makes it a useful pharmacological tool for investigating glutamatergic neurotransmission . Researchers have employed it to study the roles of metabotropic glutamate receptors in synaptic plasticity, including short-term and long-term potentiation .
Organic Synthesis
As a versatile building block in organic synthesis, azetidine-2,4-dicarboxylic acid enables the creation of a wide variety of derivatives with potential applications in medicinal chemistry . Its unique structure allows for the development of compounds with specific three-dimensional architectures and functional group arrangements.
Materials Science
In materials science, azetidine-2,4-dicarboxylic acid can be incorporated into polymers to enhance their properties . The compound's reactivity creates opportunities for developing materials with tailored functionalities for specific applications. The carboxylic acid groups provide points for cross-linking or further chemical modification in polymer systems.
Related Compounds
Several structurally related compounds and derivatives of azetidine-2,4-dicarboxylic acid have been studied for their properties and biological activities.
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